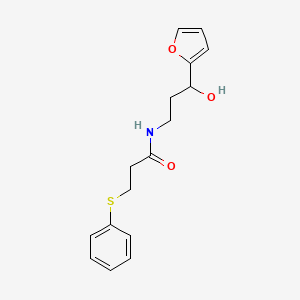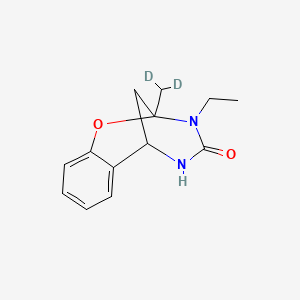![molecular formula C12H16Cl2IN3OSi B2914995 2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1404364-72-2](/img/structure/B2914995.png)
2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound featuring distinct structural motifs: a pyrrolopyrimidine core, halogen substituents, and a trimethylsilyl group. This compound belongs to a class of molecules often used in advanced organic synthesis and medicinal chemistry, owing to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes. A common synthetic route begins with the formation of the pyrrolopyrimidine core, followed by sequential halogenation and silylation steps.
Formation of Pyrrolopyrimidine Core: This is usually achieved by the cyclization of an appropriate precursor, involving a series of condensation reactions.
Halogenation: Subsequent halogenation, such as chlorination and iodination, is carried out under controlled conditions using reagents like N-chlorosuccinimide (NCS) for chlorination and N-iodosuccinimide (NIS) for iodination.
Industrial Production Methods: Industrial-scale production may involve optimized versions of the above steps, with a focus on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often utilized to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Undergoes oxidation with reagents like hydrogen peroxide or peracids to form corresponding oxides.
Reduction: Reduction can be achieved using mild reducing agents such as sodium borohydride.
Substitution: The halogen atoms can undergo nucleophilic substitution reactions, replacing the halogen with a variety of functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium alkoxide, Grignard reagents.
Major Products:
Oxides: from oxidation reactions.
Reduced derivatives: such as amines or alcohols.
Substituted products: where halogen atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or a catalyst in various organic transformations.
Biology and Medicine:
Drug Development: The unique structure makes it a candidate for developing novel pharmaceuticals, particularly in anti-cancer and anti-viral research.
Biochemical Probes: Used to study biological pathways and interactions due to its unique chemical properties.
Industry:
Material Science: Explored in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, often through binding or inhibition. The halogen substituents can form halogen bonds, influencing molecular recognition processes. The silyl group may impact the lipophilicity and stability of the compound, affecting its interaction with cellular membranes and enzymes.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine and silyl group, resulting in different reactivity.
5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Does not have chlorination and silylation.
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Absence of the silyl group.
Eigenschaften
IUPAC Name |
2-[(2,4-dichloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-6-8(15)9-10(13)16-12(14)17-11(9)18/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSIUUKDKZGBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2IN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2914914.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2914916.png)
![(Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2914919.png)
![1-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B2914920.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2914922.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid](/img/structure/B2914925.png)
![7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2914927.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2914928.png)
![3-methoxy-N-methyl-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2914932.png)
![5-chloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2914933.png)
![Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2914935.png)
